5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile
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Overview
Description
5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile is an organic compound with the molecular formula C₇H₁₂FNO It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile typically involves the introduction of a fluorine atom into the molecular structure. One common method is the fluorination of a suitable precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed.
Major Products
Oxidation: Formation of 5-Fluoro-4-oxo-2,2-dimethylpentanenitrile.
Reduction: Formation of 5-Fluoro-4-hydroxy-2,2-dimethylpentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2-dimethylpentanenitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2,2-dimethylpentanenitrile: Lacks the hydroxyl group, affecting its solubility and potential biological activity.
5-Fluoro-4-hydroxy-2-methylpentanenitrile: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12FNO |
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Molecular Weight |
145.17 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C7H12FNO/c1-7(2,5-9)3-6(10)4-8/h6,10H,3-4H2,1-2H3 |
InChI Key |
YFOGKCNXEOFLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(CF)O)C#N |
Origin of Product |
United States |
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